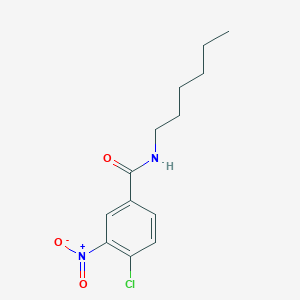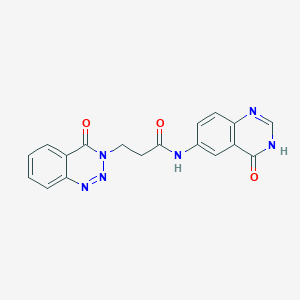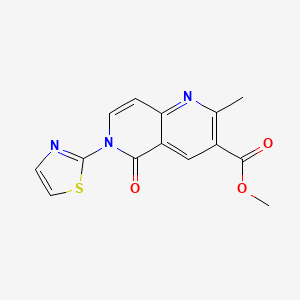![molecular formula C20H26N4O4S B11026750 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, a pyrimidinyl group, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-methylbutanoyl chloride, which is then reacted with 4-aminophenylsulfonyl chloride under controlled conditions to form the intermediate. This intermediate is further reacted with 2-pyrimidinylamine to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or pyrimidinyl groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydride, alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学研究应用
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyrimidinyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, depending on the specific target and context.
相似化合物的比较
Similar Compounds
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)AMINO]PHENYL}BUTANAMIDE): Lacks the sulfonyl group, which may result in different chemical properties and biological activities.
3-METHYL-N-(4-{[(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE: Lacks the 3-methylbutanoyl group, which could affect its binding affinity and specificity for molecular targets.
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PROPIONAMIDE: Has a propionamide backbone instead of butanamide, potentially altering its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE lies in its combination of functional groups, which confer specific chemical properties and biological activities. The presence of both sulfonyl and pyrimidinyl groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C20H26N4O4S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
3-methyl-N-[4-[3-methylbutanoyl(pyrimidin-2-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C20H26N4O4S/c1-14(2)12-18(25)23-16-6-8-17(9-7-16)29(27,28)24(19(26)13-15(3)4)20-21-10-5-11-22-20/h5-11,14-15H,12-13H2,1-4H3,(H,23,25) |
InChI 键 |
DAJZWZVMGANEAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=NC=CC=N2)C(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B11026669.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026680.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11026700.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one](/img/structure/B11026704.png)


![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)benzenesulfonamide](/img/structure/B11026722.png)
![N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11026727.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11026734.png)



![2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11026757.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026759.png)
